![molecular formula C9H17BO B1297602 9-メトキシ-9-ボラビシクロ[3.3.1]ノナン CAS No. 38050-71-4](/img/structure/B1297602.png)

9-メトキシ-9-ボラビシクロ[3.3.1]ノナン

概要

説明

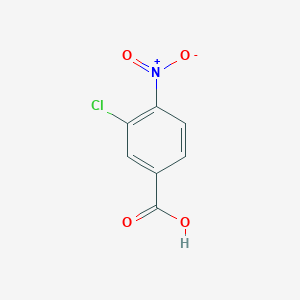

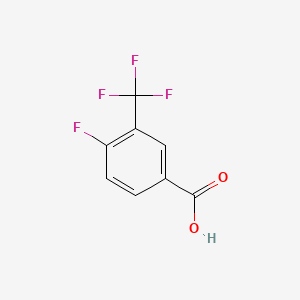

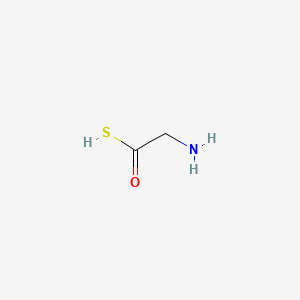

9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is an organic compound with the empirical formula C9H17BO . It is used as a pro-nucleophile and co-catalyst for indium-catalyzed allylations of methyl ethers and carbohydrate derivatives .

Synthesis Analysis

The commercial 9-borabicyclo[3.3.1]nonane dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .Molecular Structure Analysis

The molecular weight of 9-Methoxy-9-borabicyclo[3.3.1]nonane is 152.04 . The SMILES string representation is COB1C2CCCC1CCC2 .Chemical Reactions Analysis

9-Methoxy-9-borabicyclo[3.3.1]nonane is used as a catalyst for the preparation of linear allenes from other allenes . It is also used in stereoconvergent Suzuki cross-coupling reactions and B-alkyl Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

9-Methoxy-9-borabicyclo[3.3.1]nonane is a colorless solid . It is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes .科学的研究の応用

金属フリー触媒によるカルボジイミドのヒドロホウ素化

9-ボラビシクロ[3.3.1]ノナン二量体は、ピナコールボランを用いたカルボジイミドのモノヒドロホウ素化に対する金属フリー触媒の最初の例として使用されています . このプロセスには、化学量論的反応、速度論的研究、DFT計算が含まれます .

ヒドロホウ素化と有機合成

9-ボラビシクロ[3.3.1]ノナンは、有機ホウ素化合物を合成するために使用される汎用性の高いヒドロホウ素化試薬です . ヒドロホウ素化反応において、顕著な位置選択性、化学選択性、および立体選択性を示します .

アルコールの合成

9-ボラビシクロ[3.3.1]ノナンによって生成される有機ホウ素化合物は、C-H、C-O、C-N、C-S、C-ハロゲン、C-金属、そして何よりもC-C結合に変換することができます .

作用機序

Target of Action

9-Methoxy-9-borabicyclo[3.3.1]nonane, also known as B-Methoxy-9-BBN, is a pro-nucleophile and co-catalyst for indium-catalyzed allylations of methyl ethers and carbohydrate derivatives . It is also a catalyst for the preparation of linear allenes from other allenes .

Mode of Action

B-Methoxy-9-BBN is used in stereoconvergent Suzuki cross-coupling reactions and B-alkyl Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of borabicyclononanyl amino acid complexes for selective treatment of malignant melanoma . Furthermore, it is used in the asymmetric synthesis of isomerically pure allenyl boranes through insertion and borotropic rearrangement .

Biochemical Pathways

The compound’s highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

Pharmacokinetics

The pharmacokinetic properties of 9-Methoxy-9-borabicyclo[33Its molecular weight (15204) and empirical formula (C9H17BO) suggest that it may have certain ADME properties

Result of Action

The result of the action of 9-Methoxy-9-borabicyclo[3.3.1]nonane is the formation of various products depending on the reaction it is involved in. For instance, it can help in the formation of terminal alcohols from alkenes , or the formation of isomerically pure allenyl boranes .

Action Environment

The action of 9-Methoxy-9-borabicyclo[3.3.1]nonane can be influenced by various environmental factors. For instance, it is thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes . This suggests that it can maintain its efficacy and stability under a variety of conditions.

Safety and Hazards

生化学分析

Biochemical Properties

9-Methoxy-9-borabicyclo[3.3.1]nonane plays a significant role in biochemical reactions, particularly in hydroboration processes. It interacts with various enzymes and proteins, facilitating the addition of boron to alkenes and alkynes. This compound is known to form complexes with biomolecules, enhancing their reactivity and selectivity. For instance, it has been used in the preparation of borabicyclononanyl amino acid complexes for the selective treatment of malignant melanoma .

Cellular Effects

The effects of 9-Methoxy-9-borabicyclo[3.3.1]nonane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of various enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, 9-Methoxy-9-borabicyclo[3.3.1]nonane exerts its effects through binding interactions with biomolecules. It acts as a pro-nucleophile and co-catalyst in various biochemical reactions, including indium-catalyzed allylations of methyl ethers and carbohydrate derivatives. The compound’s ability to form stable complexes with enzymes and proteins leads to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Methoxy-9-borabicyclo[3.3.1]nonane change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 9-Methoxy-9-borabicyclo[3.3.1]nonane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .

Metabolic Pathways

9-Methoxy-9-borabicyclo[3.3.1]nonane is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes enhances its reactivity and selectivity in biochemical reactions .

Transport and Distribution

Within cells and tissues, 9-Methoxy-9-borabicyclo[3.3.1]nonane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 9-Methoxy-9-borabicyclo[3.3.1]nonane is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its ability to interact with specific biomolecules and exert its biochemical effects .

特性

IUPAC Name |

9-methoxy-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO/c1-11-10-8-4-2-5-9(10)7-3-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGDGQYONLTNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191465 | |

| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38050-71-4 | |

| Record name | 9-Methoxy-9-borabicyclo[3.3.1]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38050-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038050714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-9-borabicyclo(3.3.1)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methoxy-9-borabicyclo[3.3.1]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 9-methoxy-9-borabicyclo[3.3.1]nonane in organic synthesis?

A: 9-Methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN) is a valuable reagent in organic synthesis, primarily known for its role in Suzuki-Miyaura cross-coupling reactions. [, ] These reactions are highly valuable for the formation of carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds.

Q2: How does the structure of 9-methoxy-9-borabicyclo[3.3.1]nonane contribute to its reactivity?

A: The reactivity of 9-MeO-9-BBN can be attributed to the electron-deficient nature of the boron atom. The bicyclic structure contributes to the reagent's stability while the methoxy group serves as a leaving group, facilitating transmetalation with the palladium catalyst in Suzuki-Miyaura reactions. []

Q3: Has 9-methoxy-9-borabicyclo[3.3.1]nonane been explored for any biological applications?

A: While primarily known for its role in organic synthesis, one study explored the potential use of 9-methoxy-9-borabicyclo[3.3.1]nonane derivatives for Boron Neutron Capture Therapy (BNCT) for malignant melanoma. [] Researchers synthesized amino acid conjugates of 9-MeO-9-BBN designed to be substrates for tyrosinase, an enzyme overexpressed in melanoma cells. The study demonstrated increased uptake of the lead candidate in a tyrosinase-rich cell line compared to a tyrosinase-absent cell line. [] This suggests a potential avenue for targeted drug delivery in melanoma treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。